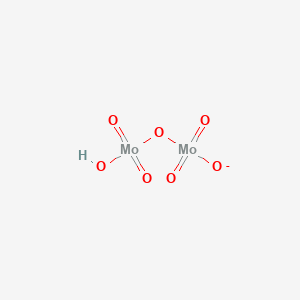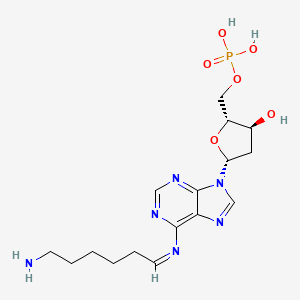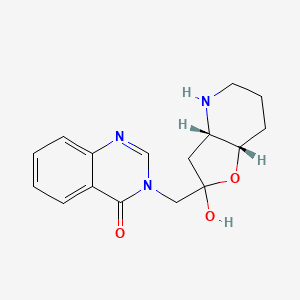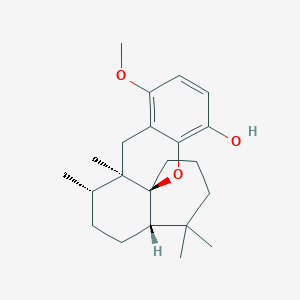
2,6-Dihydroxycyclohexane-1-carbonyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dihydroxycyclohexane-1-carbonyl-CoA is an acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2,6-dihydroxycyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It derives from a cyclohexane-1-carbonyl-CoA.
Scientific Research Applications
Enzymatic Metabolism in Anaerobic Bacteria : The enzymes 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, discovered in the denitrifying bacterium Thauera aromatica, play a crucial role in the benzoyl-CoA pathway of anaerobic aromatic metabolism. This pathway involves the reduction of the aromatic ring to noncyclic products essential in bacterial metabolic processes (Laempe, Jahn, & Fuchs, 1999).
Production of Nonaromatic Compounds : Research on Thauera aromatica also revealed the production of nonaromatic compounds from anoxic conversion of Benzoyl-CoA, a central intermediate in anaerobic metabolism of aromatic substrates. This involves complex enzymatic pathways, contributing to our understanding of anaerobic bacterial metabolism (Boll et al., 2000).
Enantioselective Synthesis Applications : The enantioselective synthesis of 2,6-dideoxy carbasugars, utilizing a process involving desymmetrizing hydroformylation followed by carbonyl ene cyclization, showcases a practical approach to producing cyclohexanediol derivatives. This has implications for creating carbocyclic analogues of vital sugars (Breit & Bigot, 2008).
Synthesis of Stereosiomers in Pharmaceutical Compounds : The enzymatic desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones, crucial in the synthesis of natural products and bioactive compounds, is another area of application. This process demonstrates the role of carbonyl reductases in producing single stereoisomers with high selectivity (Zhu et al., 2021).
Biotransformation in Naphthalene Degradation : The study of cyclohexane derivatives in the anaerobic naphthalene degradation pathway by sulfate-reducing bacteria provides insights into environmental biotransformation processes. This research helps in understanding how cyclohexane derivatives are metabolized into simpler compounds, linking to central metabolism (Weyrauch et al., 2017).
Synthesis of Functionalized Bicyclo[3.2.1]octanes : The synthesis of functionalized bicyclo[3.2.1]octanes, serving as potential building blocks for various natural products, represents another application. This process involves cascade cycloaddition and further manipulations of cyclic ketones, showcasing the versatility of these compounds (Hadjiarapoglou et al., 1994).
Properties
Molecular Formula |
C28H46N7O19P3S |
|---|---|
Molecular Weight |
909.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,6-dihydroxycyclohexane-1-carbothioate |
InChI |
InChI=1S/C28H46N7O19P3S/c1-28(2,22(40)25(41)31-7-6-17(38)30-8-9-58-27(42)18-14(36)4-3-5-15(18)37)11-51-57(48,49)54-56(46,47)50-10-16-21(53-55(43,44)45)20(39)26(52-16)35-13-34-19-23(29)32-12-33-24(19)35/h12-16,18,20-22,26,36-37,39-40H,3-11H2,1-2H3,(H,30,38)(H,31,41)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t14?,15?,16-,18?,20-,21-,22+,26-/m1/s1 |
InChI Key |
IDVOAQDDLQQSLO-CXCAYBSSSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4C(CCCC4O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)


![2-[2-[3-(4-Chloro-3-trifluoro methylphenyl)ureido]-4-trifluoro methyl phenoxy]-4,5-dichlorobenzenesulfonic acid](/img/structure/B1241857.png)
![n-[3-(4-Morpholino)propyl]-n-methyl-2-hydroxy-5-iodo-3-methylbenzylamine](/img/structure/B1241859.png)
![(1S,3R,4R,5R)-1-[[(1R,2S)-2-(4-Chlorophenyl)cyclopropyl]methoxy]-3,4-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B1241860.png)


![1-[4-Amino-5-chloro-2-(3,5-dimethoxybenzyloxy)phenyl]-5-(1-piperidinyl)-1-pentanone](/img/structure/B1241864.png)
![4H-Pyrrolo[2,3-B]quinoxaline](/img/structure/B1241865.png)


